molecular formula C26H20N6OS B3705027 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B3705027
M. Wt: 464.5 g/mol
InChI Key: YYJAPUHFLWGBSO-UHFFFAOYSA-N
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Description

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2,3-dipyridin-2-ylquinoxaline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use as an inhibitor in enzyme studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it can form complexes with metal ions, facilitating various catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea
  • 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methoxyphenyl)thiourea

Uniqueness

1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of the 3-methoxyphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with biological targets and its effectiveness in various applications.

Properties

IUPAC Name

1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6OS/c1-33-19-8-6-7-17(15-19)29-26(34)30-18-11-12-20-23(16-18)32-25(22-10-3-5-14-28-22)24(31-20)21-9-2-4-13-27-21/h2-16H,1H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJAPUHFLWGBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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